2-Fucosyllactose is primarily sourced from human breast milk, where it is one of the most prevalent oligosaccharides. It can also be synthesized through microbial fermentation or chemical methods, making it available for use in infant formulas and dietary supplements.
2-Fucosyllactose belongs to the class of carbohydrates known as oligosaccharides, specifically categorized under fucosylated oligosaccharides. Its systematic name is 2-O-fucosyl-lactose, reflecting its structural characteristics.
The synthesis of 2-Fucosyllactose can be achieved through various methods, including:
The fermentation process typically requires optimizing conditions such as temperature, pH, and substrate concentration to maximize yield. For example, a recent study achieved a production titer of 6.86 g/L by optimizing fermentation conditions in engineered strains .
The molecular structure of 2-Fucosyllactose consists of a lactose backbone (galactose linked to glucose) with a fucose residue attached via an α-1,2 linkage to the galactose unit. Its chemical formula is C₁₂H₁₄O₁₃, and it has a molar mass of approximately 250.24 g/mol.
The primary reaction involving 2-Fucosyllactose is its formation through the transfer of fucose from GDP-L-fucose to lactose by the enzyme α-1,2-fucosyltransferase. This reaction can be summarized as follows:
The reaction conditions must be optimized for pH and temperature to ensure maximum enzyme activity and yield. Additionally, purification methods such as chromatography are employed post-reaction to isolate 2-Fucosyllactose from other by-products.
The mechanism by which 2-Fucosyllactose exerts its effects involves several pathways:
Studies have indicated that supplementation with 2-Fucosyllactose can lead to improved gut health markers in infants .
2-Fucosyllactose has several applications in both nutritional and pharmaceutical fields:
2’-Fucosyllactose (2’-FL) biosynthesis occurs in the Golgi apparatus of mammary gland epithelial cells, where specific glycosyltransferases sequentially assemble monosaccharides onto a lactose (Galβ1-4Glc) core. The process initiates with the activation of GDP-fucose, the essential fucose donor synthesized via the salvage pathway (recycling free fucose) or de novo pathway (converting GDP-mannose). The de novo pathway involves four enzymatic steps:
Fucosyltransferase 2 (FUT2), an α1,2-fucosyltransferase, then catalyzes the transfer of fucose from GDP-fucose to the terminal galactose of lactose via an α1,2-glycosidic bond, forming 2’-FL. This enzyme exhibits strict regioselectivity, ensuring fucose attaches exclusively to the C2 hydroxyl group of galactose [5] [7].
Table 1: Enzymes Involved in 2’-FL Biosynthesis
Enzyme | Gene | Function | Subcellular Localization |
---|---|---|---|
GDP-mannose 4,6-dehydratase | GMD | Converts GDP-mannose to GDP-4-keto-6-deoxymannose | Cytosol |
GDP-4-keto-6-deoxymannose reductase | GMER | Synthesizes GDP-fucose | Cytosol |
α1,2-Fucosyltransferase | FUT2 | Transfers fucose to lactose | Golgi membrane |
The FUT2 gene on chromosome 19q13.33 is the primary determinant of 2’-FL expression in human milk. Nonsense mutations in FUT2 abolish enzyme activity, leading to the non-secretor phenotype (Se⁻), characterized by the absence of α1,2-fucosylated oligosaccharides. Key polymorphisms include:
Secretor-positive (Se⁺) mothers produce milk with 2’-FL concentrations of 1–3 g/L, while non-secretors lack detectable 2’-FL. Additionally, FUT3 (Lewis gene) polymorphisms modulate fucosylation patterns. For example, rs28362459 (FUT3 T59G) reduces α1,4-fucosylation, indirectly elevating 2’-FL levels in Se⁺Le⁻ individuals [2] [6] [9].
Table 2: Impact of FUT2 Polymorphisms on 2’-FL Expression
Genotype/Phenotype | rs601338 (Europeans) | rs1047781 (East Asians) | 2’-FL Concentration |
---|---|---|---|
Se⁺ (AA/AA) | Wild-type | Wild-type | 1–3 g/L |
Se⁻ (GA/GG) | Homozygous mutant | Homozygous mutant | Undetectable |
Weak secretor (AT) | – | Heterozygous mutant | 0.2–0.8 g/L |
2’-FL constitutes 20–30% of total human milk oligosaccharides (HMOs), making it the most abundant fucosylated structure. Its dominance reflects evolutionary adaptations to:
The conservation of 2’-FL across human populations—despite FUT2 polymorphism risks—highlights its non-redundant role in infant survival and gut immune development [4] [6].
All mentioned compounds:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8